![molecular formula C19H20F2N2O B4441848 N-(3,4-difluorophenyl)-4-(1-piperidinylmethyl)benzamide](/img/structure/B4441848.png)
N-(3,4-difluorophenyl)-4-(1-piperidinylmethyl)benzamide
Übersicht
Beschreibung
N-(3,4-difluorophenyl)-4-(1-piperidinylmethyl)benzamide, also known as ABT-594, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ABT-594 is a potent analgesic agent that acts on the central nervous system and has been shown to be effective in the treatment of chronic pain.
Wirkmechanismus
N-(3,4-difluorophenyl)-4-(1-piperidinylmethyl)benzamide acts as an agonist on specific nicotinic acetylcholine receptors in the central nervous system. These receptors are found on both neurons and glial cells and are involved in the modulation of pain perception. When N-(3,4-difluorophenyl)-4-(1-piperidinylmethyl)benzamide binds to these receptors, it results in the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. These neurotransmitters act to modulate pain perception by inhibiting the transmission of pain signals to the brain.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-4-(1-piperidinylmethyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the central nervous system. These neurotransmitters act to modulate pain perception and provide analgesic effects. N-(3,4-difluorophenyl)-4-(1-piperidinylmethyl)benzamide has also been shown to have antinociceptive effects, which means that it can block the sensation of pain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-difluorophenyl)-4-(1-piperidinylmethyl)benzamide has several advantages for lab experiments. It is a potent analgesic agent that has been shown to be effective in preclinical models of neuropathic pain, inflammatory pain, and cancer pain. N-(3,4-difluorophenyl)-4-(1-piperidinylmethyl)benzamide also has a high affinity for specific nicotinic acetylcholine receptors, which makes it a useful tool for studying the role of these receptors in pain modulation. However, N-(3,4-difluorophenyl)-4-(1-piperidinylmethyl)benzamide also has some limitations for lab experiments. It has a short half-life, which means that it must be administered frequently to maintain its analgesic effects. Additionally, N-(3,4-difluorophenyl)-4-(1-piperidinylmethyl)benzamide is a highly potent compound, which means that it must be handled with care to avoid accidental exposure.
Zukünftige Richtungen
There are several future directions for research on N-(3,4-difluorophenyl)-4-(1-piperidinylmethyl)benzamide. One area of research is the development of more potent and selective nicotinic acetylcholine receptor agonists. These compounds could potentially be used as analgesic agents with fewer side effects than current treatments. Another area of research is the development of formulations of N-(3,4-difluorophenyl)-4-(1-piperidinylmethyl)benzamide that have longer half-lives, which would allow for less frequent dosing. Finally, research could focus on the role of N-(3,4-difluorophenyl)-4-(1-piperidinylmethyl)benzamide and other nicotinic acetylcholine receptor agonists in the treatment of other conditions, such as addiction and depression.
Wissenschaftliche Forschungsanwendungen
N-(3,4-difluorophenyl)-4-(1-piperidinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in the treatment of chronic pain. It has been shown to be effective in preclinical models of neuropathic pain, inflammatory pain, and cancer pain. N-(3,4-difluorophenyl)-4-(1-piperidinylmethyl)benzamide acts as an agonist on specific nicotinic acetylcholine receptors in the central nervous system, which results in the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. These neurotransmitters act to modulate pain perception and provide analgesic effects.
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-4-(piperidin-1-ylmethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O/c20-17-9-8-16(12-18(17)21)22-19(24)15-6-4-14(5-7-15)13-23-10-2-1-3-11-23/h4-9,12H,1-3,10-11,13H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAXETDDODALNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.